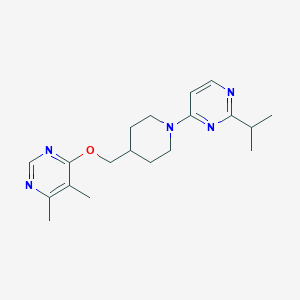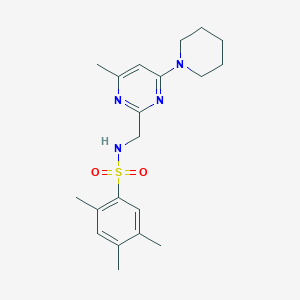![molecular formula C20H21N3OS2 B2653886 N-(2,5-dimethylphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide CAS No. 302939-78-2](/img/structure/B2653886.png)
N-(2,5-dimethylphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-dimethylphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a useful research compound. Its molecular formula is C20H21N3OS2 and its molecular weight is 383.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds structurally related to the specified chemical have been synthesized and evaluated for their antibacterial and antifungal activities. For example, heterocyclic compounds having sulphamido moiety have shown promising antibacterial and antifungal properties (R. Nunna et al., 2014). These findings underscore the potential of such compounds in developing new antimicrobial agents.
Corrosion Inhibition
Another application area is in corrosion inhibition, where acetamide derivatives have been synthesized and investigated for their efficiency in preventing corrosion in steel. The study by A. Yıldırım & M. Cetin, 2008 demonstrated that certain acetamide derivatives can act as effective corrosion inhibitors in acidic and oil medium, suggesting their utility in industrial applications.
Biological Evaluation for Medical Applications
Additionally, derivatives of pyrimidine and pyrazole have been synthesized and evaluated for their biological activities, including cytotoxic and antibacterial properties (R. Aggarwal et al., 2014). Such compounds offer a foundation for developing new therapeutic agents, highlighting the broad applicability of these chemical structures in medical research.
Radioligand Development for Imaging
In the context of imaging, compounds within this chemical class have been developed as selective radioligands for PET imaging. The study on [18F]PBR111 synthesis, a compound for imaging the translocator protein (18 kDa) with PET, illustrates the role of these chemicals in advancing diagnostic imaging techniques (F. Dollé et al., 2008).
Antimicrobial Agents Development
Research has also focused on synthesizing tetrahydrobenzothieno derivatives as potential antimicrobial agents, revealing specific compounds' high activity against certain bacterial strains (R. Soliman et al., 2009). These findings demonstrate the chemical's relevance in developing new antimicrobials.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS2/c1-12-7-8-13(2)15(9-12)23-17(24)10-25-19-18-14-5-3-4-6-16(14)26-20(18)22-11-21-19/h7-9,11H,3-6,10H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSNHHDTTITRNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=NC3=C2C4=C(S3)CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2653803.png)






![N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)


![5-((3-methoxypropyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2653817.png)


